molecular formula C16H13N3O4S B14899377 2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B14899377
M. Wt: 343.4 g/mol
InChI Key: KCZFLFYOLLDLKV-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound that features a unique combination of functional groups, including a nitrothiophene moiety and a cyclopropa[f]isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves a multi-step process. One common route includes the following steps:

    Formation of the Nitrothiophene Intermediate: The synthesis begins with the nitration of thiophene to form 5-nitrothiophene. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Condensation Reaction: The 5-nitrothiophene is then subjected to a condensation reaction with an appropriate aldehyde to form the corresponding Schiff base. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclopropanation: The Schiff base is then cyclopropanated using a suitable reagent such as diazomethane or a cyclopropanation catalyst to form the cyclopropa[f]isoindole core.

    Final Assembly: The final step involves the coupling of the cyclopropa[f]isoindole core with the nitrothiophene moiety under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

    Cyclization: Acid or base catalysts, heat.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

    Cyclization: Polycyclic compounds.

Scientific Research Applications

2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Its biological activity can be studied to understand its interactions with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione: shares similarities with other nitrothiophene derivatives and cyclopropa[f]isoindole compounds.

    Nitrothiophene Derivatives: Compounds such as 5-nitrothiophene-2-carboxaldehyde and 5-nitrothiophene-2-amine.

    Cyclopropa[f]isoindole Compounds: Compounds such as hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione.

Uniqueness

The uniqueness of this compound lies in its combination of a nitrothiophene moiety with a cyclopropa[f]isoindole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

4-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C16H13N3O4S/c20-15-13-8-2-3-9(11-5-10(8)11)14(13)16(21)18(15)17-6-7-1-4-12(24-7)19(22)23/h1-4,6,8-11,13-14H,5H2/b17-6+

InChI Key

KCZFLFYOLLDLKV-UBKPWBPPSA-N

Isomeric SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=C(S5)[N+](=O)[O-]

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=C(S5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.